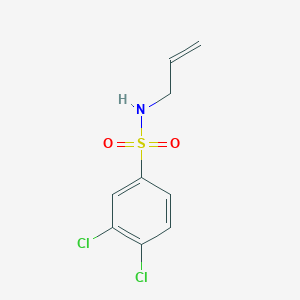

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQAJAKAROYQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-dichlorobenzenesulfonyl chloride+allylamine→3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

Oxidation and reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.

Addition reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives.

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is its antimicrobial properties. Research has indicated that compounds within this class can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted that derivatives with chlorine substitutions enhance potency due to increased lipophilicity and better cell membrane penetration .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of sulfonamide derivatives. The compound's ability to inhibit enzymes involved in inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Case Study:

A clinical trial assessed the efficacy of a related sulfonamide in treating inflammatory bowel disease (IBD). Results indicated a reduction in inflammatory markers and improved patient outcomes, suggesting potential for further exploration of similar compounds .

Environmental Monitoring

3,4-Dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been studied for its environmental impact and potential as an indicator compound in water quality assessments. Its persistence in aquatic environments makes it useful for monitoring contamination levels.

Data Table: Concentrations Detected in Water Samples

| Location | Concentration (µg/L) | Detection Frequency (%) |

|---|---|---|

| River A | 0.5 | 75 |

| Lake B | 0.8 | 60 |

| Groundwater C | 0.3 | 50 |

Toxicological Assessments

Toxicological studies have evaluated the effects of this compound on aquatic organisms. Research indicates that while low concentrations may not pose immediate risks, chronic exposure could lead to bioaccumulation and ecological impacts.

Case Study:

An investigation into the effects of sulfonamides on fish populations revealed alterations in reproductive behaviors and growth rates at concentrations exceeding 1 µg/L. This underscores the importance of monitoring such compounds in environmental assessments .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl group may also participate in covalent bonding with nucleophilic sites on proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, highlighting variations in substituents, molecular weights, and available

Structural and Electronic Effects

- Electron-Donating vs. Withdrawing Groups : The 3,4-dichloro substitution (electron-withdrawing) contrasts with the 3,4-dimethoxy analog (electron-donating), which may alter electronic properties and solubility. For instance, methoxy groups could enhance solubility in polar solvents compared to chlorine .

- Hydrogen Bonding : The 2-hydroxyphenyl analog’s hydroxyl group enables hydrogen bonding, a feature absent in the parent compound, possibly improving interactions with biological targets .

Biological Activity

3,4-Dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Molecular Formula : C9H9Cl2N O2S

- CAS Number : 2398401

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. The compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through multiple pathways.

The mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the subG0 phase, indicating a halt in cell proliferation.

- Mitochondrial Membrane Depolarization : This leads to the activation of apoptotic pathways.

- Caspase Activation : Increased activity of caspases (specifically caspase-8 and -9) has been observed, suggesting that both extrinsic and intrinsic apoptotic pathways are involved .

In Vitro Studies

A study conducted on various human cancer cell lines demonstrated that 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide exhibited IC50 values ranging from 0.89 to 9.63 µg/mL. The highest activity was noted against gastric adenocarcinoma AGS cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 0.89 |

| HL-60 (Leukemia) | 5.00 |

| AGS (Gastric) | 9.63 |

These findings suggest that the compound is particularly effective against certain cancer types, warranting further investigation into its therapeutic potential.

Pharmacokinetic Studies

Pharmacokinetic parameters have been evaluated using theoretical models such as ADME/PK analysis. These studies indicate that the compound possesses favorable absorption and distribution characteristics, making it a candidate for further drug development .

Cardiovascular Effects

In addition to its anticancer properties, there is evidence suggesting that sulfonamide derivatives can influence cardiovascular parameters. A study involving isolated rat hearts revealed that certain benzene sulfonamides could decrease coronary resistance and perfusion pressure. While specific data on 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide was not detailed, the implications for cardiovascular health are notable .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, and what experimental conditions are critical for yield optimization?

- Methodology : The synthesis typically involves sulfonylation of a benzene ring followed by coupling with a propenylamine group. Key steps include:

- Step 1 : Chlorosulfonation of 3,4-dichlorobenzene using chlorosulfonic acid under anhydrous conditions.

- Step 2 : Reaction with propenylamine (allylamine) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Factors : Temperature control during sulfonylation, stoichiometric excess of allylamine, and inert atmosphere to prevent oxidation of the propenyl group.

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks for the propenyl group (δ 5.1–5.8 ppm, multiplet) and aromatic protons (δ 7.2–7.9 ppm).

- ¹³C NMR : Sulfonamide carbonyl at ~δ 165 ppm.

Q. What are the solubility and stability considerations for this compound under laboratory storage conditions?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.

- Stability : Degrades under prolonged UV exposure or in acidic/basic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Approach :

- Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces and identify reactive sites (e.g., sulfonamide group).

- Molecular docking (AutoDock Vina) to assess binding affinity with targets like carbonic anhydrase or bacterial enzymes.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?

- Troubleshooting :

- Verify compound purity (>95% by HPLC) and confirm stereochemical integrity (via X-ray crystallography or CD spectroscopy).

- Test under varied assay conditions (pH, cofactors) to identify false negatives.

- Cross-reference with structural analogs (e.g., 3,4-dichloro-N-(phenylcarbamothioyl)benzamide) to assess SAR trends .

Q. How can X-ray crystallography using SHELXL/WinGX refine the crystal structure of this compound, especially with disordered propenyl groups?

- Protocol :

- Collect high-resolution data (≤1.0 Å) on a diffractometer.

- Use SHELXL for anisotropic refinement; apply restraints/constraints to model propenyl disorder.

- Validate with WinGX’s ORTEP for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. What analytical methods (e.g., LC-MS/MS) are optimal for detecting trace amounts of this compound in environmental or biological matrices?

- Method Optimization :

- Extraction : Solid-phase extraction (SPE) with HLB cartridges, eluted with methanol/acetone (9:1).

- LC Conditions : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

- MS Detection : ESI⁻ mode, monitor m/z 294 → 259 (Cl⁻ loss) and 214 (sulfonamide cleavage) .

Q. How can synthetic byproducts (e.g., dichlorinated isomers) be identified and minimized during scale-up?

- Byproduct Analysis :

- Use GC-MS or preparative TLC to isolate impurities.

- Optimize reaction time/temperature to reduce over-chlorination.

- Introduce scavengers (e.g., Na₂SO₃) to quench excess chlorinating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.